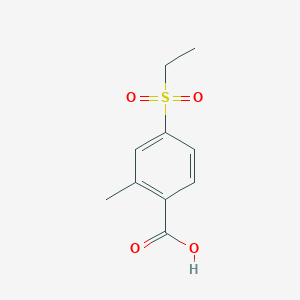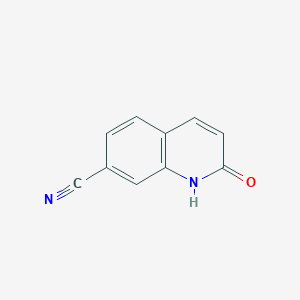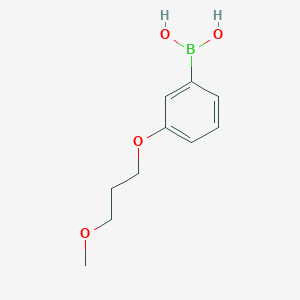
(3-(3-Methoxypropoxy)phenyl)boronic acid
Übersicht
Beschreibung
(3-(3-Methoxypropoxy)phenyl)boronic acid, commonly known as 3MPBA, is a boronic acid derivative that is widely used in organic synthesis. It is an important reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. 3MPBA has also been used in the synthesis of polymers, polysaccharides, and polypeptides. This versatile reagent has found applications in a range of fields, including catalysis, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
OLED Material Synthesis
Boronic acids, including derivatives like (3-(3-Methoxypropoxy)phenyl)boronic acid , are used to synthesize ligands such as 2-phenylpyridine. These ligands are crucial in creating iridium (III) complexes, which are applied in OLEDs (Organic Light Emitting Diodes) for better light emission and energy efficiency .
Amino Acid Derivatives
In the field of biochemistry, boronic acids serve as intermediates for synthesizing biphenyl-derived amino acids. These specialized amino acids can have various applications, including the development of new pharmaceuticals and research into protein functions .
Electron Transport Materials
Electron transport materials are essential components in electronic devices. Boronic acid derivatives are starting materials for synthesizing triphenylene-based materials, which play a significant role in enhancing electron transport in devices .
Sensing Applications
Boronic acids interact with diols and strong Lewis bases like fluoride or cyanide anions. This property makes them useful in sensing applications, both in homogeneous assays and heterogeneous detection systems. They can detect various biological and chemical substances with high specificity .
Electrochemical Biosensors
Boronic acid-based materials are used to create electrochemical biosensors for detecting biomolecules. These biosensors can identify glycoproteins, DNA, lipopolysaccharides (LPSs), and other significant biomarkers, which is vital for medical diagnostics and research .
Drug Delivery Systems
Responsive boronic acid-decorated materials are utilized in creating self-regulated drug delivery systems. These systems can release medication in response to specific stimuli, improving the efficacy and targeting of treatments .
Eigenschaften
IUPAC Name |
[3-(3-methoxypropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-14-6-3-7-15-10-5-2-4-9(8-10)11(12)13/h2,4-5,8,12-13H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGYXFCMWBEEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-Methoxypropoxy)phenyl)boronic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


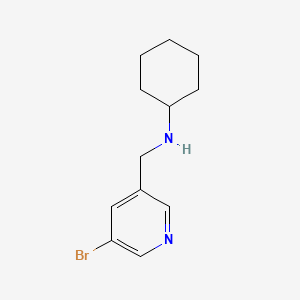

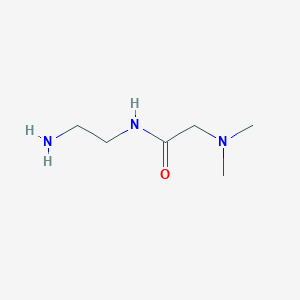


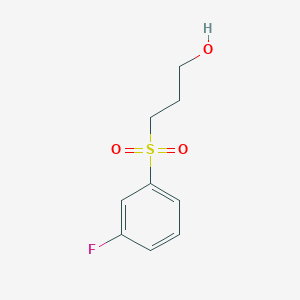

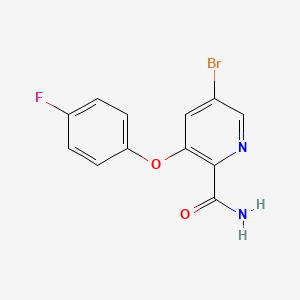
![6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1400749.png)
![4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1400752.png)
